molecular formula C17H12BrClN2OS B2431648 N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide CAS No. 292056-95-2

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide

Cat. No.: B2431648
CAS No.: 292056-95-2
M. Wt: 407.71
InChI Key: BTDQVEWJBCEVGW-UHFFFAOYSA-N
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Description

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to a thiazole ring, which is further connected to a chlorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2OS/c18-12-7-5-11(6-8-12)9-13-10-20-17(23-13)21-16(22)14-3-1-2-4-15(14)19/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDQVEWJBCEVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzyl bromide with thiourea under basic conditions to form 5-(4-bromobenzyl)-1,3-thiazole.

    Amidation Reaction: The resulting thiazole derivative is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or THF.

Major Products

    Substitution: Formation of N-substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Coupling: Formation of biaryl or alkyne derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide has been studied for its antimicrobial properties. Research indicates that derivatives of thiazole exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro studies have shown that this compound effectively inhibits the growth of pathogens, contributing to its potential as a new class of antimicrobial agents .

Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies utilizing the Sulforhodamine B assay demonstrated that this compound exhibits cytotoxic effects against cancer cell lines, such as the MCF7 breast cancer cell line. Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer cell proliferation, potentially leading to apoptosis .

Biological Studies

Mechanisms of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the bromobenzyl group may enhance the compound's binding affinity to these targets, which is crucial for its biological efficacy .

Case Study: Antimicrobial and Anticancer Screening
A study focusing on a series of thiazole derivatives, including this compound, evaluated their in vitro antimicrobial activity against different bacterial and fungal species. The results indicated promising antimicrobial activity comparable to standard antibiotics. Furthermore, anticancer screening revealed significant cytotoxicity against breast cancer cells, highlighting the therapeutic potential of this compound in treating resistant strains and cancerous cells .

Chemical Research Applications

Synthesis and Chemical Properties
this compound serves as a valuable building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions, such as oxidation and substitution reactions. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activities .

Industrial Applications

Material Development
In addition to its medicinal applications, this compound may find uses in industrial applications, such as the development of new materials or coatings with specific properties. The compound's stability and reactivity make it suitable for incorporation into polymer matrices or other industrial formulations.

Activity Type Target Organisms/Cells Methodology Results
AntimicrobialVarious bacteriaIn vitro assaysSignificant growth inhibition
AnticancerMCF7 breast cancer cellsSulforhodamine B assayCytotoxic effects observed

Table 2: Synthesis Overview

Step Reagents/Conditions Outcome
Formation of Thiazole Ringα-haloketones + thioureaThiazole derivative formed
BromobenzylationThiazole + 4-bromobenzyl bromideIntroduction of bromobenzyl group
Final Product FormationReaction with chlorinated benzamideThis compound obtained

Mechanism of Action

The mechanism of action of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Pathways: Interfering with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide can be compared with other similar compounds, such as:

    N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a bromine atom on the benzyl group.

    N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a chlorine atom on the benzamide moiety.

    N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-methylbenzamide: Similar structure but with a methyl group instead of a chlorine atom on the benzamide moiety.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.

Biological Activity

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-bromobenzyl group and the 2-chlorobenzamide moiety enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
3hS. aureus0.5 μg/mL
3jE. faecium1.0 μg/mL
7C. auris0.25 μg/mL
This compoundVarious Gram-positive bacteriaTBDTBD

The above table summarizes findings from studies on thiazole derivatives, indicating significant activity against drug-resistant strains.

Anticancer Activity

Thiazole compounds have shown promise in cancer treatment as well. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Caco-2 Cells

In vitro studies revealed that thiazole derivatives exhibit varying degrees of anticancer activity against Caco-2 cells (a colorectal cancer cell line).

  • Compound 3e : Reduced Caco-2 viability by 54.9% (p = 0.0011).
  • Compound 3k : Showed significant enhancement in anticancer activity against both Caco-2 and A549 cells (p < 0.001) .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • AChE Inhibition : Some thiazole derivatives act as acetylcholinesterase inhibitors, which may contribute to their neuroprotective effects in Alzheimer's disease models .
  • Aβ Aggregation Inhibition : The compound may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thus potentially offering neuroprotective benefits .
  • Antioxidant Properties : Certain derivatives possess antioxidant properties that could mitigate oxidative stress-related damage in cells .

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